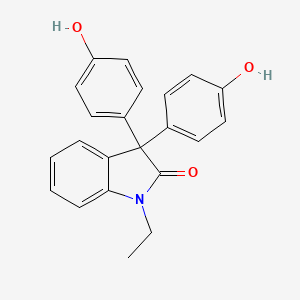
N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide, commonly known as DANT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DANT belongs to the family of nitroaromatic compounds, which are known for their diverse applications in the fields of medicine, agriculture, and industry. DANT has been extensively studied for its potential use as a diagnostic tool for detecting cancer cells, as well as for its antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of DANT is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. DANT has also been shown to have antimicrobial properties, inhibiting the growth of both gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects
DANT has been shown to have a low toxicity profile in vitro, making it a potential candidate for further development as a diagnostic or therapeutic agent. However, more research is needed to determine the long-term effects of DANT on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DANT in lab experiments is its high specificity for cancer cells, which allows for more accurate detection and measurement of cancer cells. However, one limitation is the potential for false positives, as DANT may bind to other cells or tissues that have similar properties to cancer cells.
Direcciones Futuras
There are several future directions for research on DANT, including:
1. Further studies on the mechanism of action of DANT to better understand its effects on cancer cells and other microorganisms.
2. Development of new diagnostic tools and therapies based on the properties of DANT.
3. Exploration of the potential use of DANT in agriculture and industry, such as in the development of new antimicrobial agents.
4. Investigation of the long-term effects of DANT on the human body, including its potential toxicity and carcinogenicity.
In conclusion, DANT is a promising compound with potential applications in the fields of medicine, agriculture, and industry. Further research is needed to fully understand its mechanism of action and potential uses, but its unique properties make it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
DANT has been studied extensively for its potential use in the diagnosis and treatment of cancer. Research has shown that DANT has a high affinity for cancer cells, making it a potential diagnostic tool for detecting cancer cells in the body. DANT has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c1-8(20)9-2-4-10(5-3-9)17-15(21)12-6-11(18(22)23)7-13(14(12)16)19(24)25/h2-7H,16H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMJSSQJSLYZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![isopropyl 2-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B4885841.png)
![2-(benzylthio)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4885844.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4885857.png)
![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)

![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![6-[2-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4885879.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)
![3-(2-methylphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B4885891.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4885898.png)
![N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4885908.png)
![4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4885912.png)